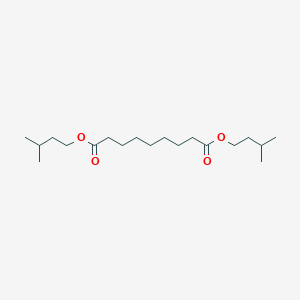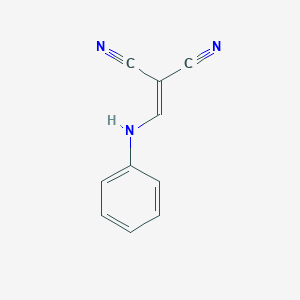![molecular formula C8H14N2O B179115 1,4-Diazaspiro[4.5]decan-2-one CAS No. 19718-88-8](/img/structure/B179115.png)
1,4-Diazaspiro[4.5]decan-2-one
Overview
Description
1,4-Diazaspiro[4.5]decan-2-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diaza ring and a decanone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 1,4-Diazaspiro[4.5]decan-2-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway . Compound 41, a derivative of this compound, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a key driver in various inflammatory diseases . By blocking this pathway, the compound can potentially treat these diseases .
Pharmacokinetics
The pharmacokinetic properties of 1,4-Diazaspiro[4Compound 48, a derivative of 1,4-diazaspiro[45]decan-2-one, demonstrated excellent metabolic stability .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . For instance, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diazaspiro[4.5]decan-2-one can be synthesized through a multi-step process starting from readily available starting materials. One common method involves the reaction of α-aminoisovaleric acid (L-valine) with other reagents to form the desired spirocyclic structure. The synthesis typically involves steps such as cyclization, reduction, and functional group transformations under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis routes. This often involves the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1,4-Diazaspiro[4.5]decan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different biological activities.
1,4-Dioxaspiro[4.5]decan-2-one: A related compound with a dioxaspiro structure, used in different chemical applications.
Uniqueness: 1,4-Diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and its ability to undergo a variety of chemical reactions. Its potential as a building block for synthesizing pharmacologically active molecules further distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,4-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-6-9-8(10-7)4-2-1-3-5-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYHGIIDJMSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519837 | |
| Record name | 1,4-Diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19718-88-8 | |
| Record name | 1,4-Diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1,4-Diazaspiro[4.5]decan-2-one described in the research?
A1: The research highlights a novel "green" synthesis method for this compound. This method employs either aqueous ("wet") or solventless ("dry") conditions, promoting environmentally friendly chemistry. The reaction utilizes readily available α- and β-aminocarboxamides and cycloalkanones as starting materials. [] This approach stands out for its simplicity, operating at room temperature without requiring catalysts or co-solvents, and achieving impressive yields of up to 99%. []
Q2: Are there other compounds synthesized using similar "green" methods in the research?
A2: Yes, besides this compound, the research also demonstrates the synthesis of various other compounds like spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one, cis-, diexo- or diendo-2,2'-disubstituted quinazolinones, and spiropiperidine-quinazolinones. [] These diverse structures highlight the versatility of this "green" synthesis approach for constructing various spirocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)






![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)



![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)


